

Pityrogrammin: A Technical Guide to its Molecular Structure and Properties

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Compound of Interest

Compound Name: *Pityrogrammin*

Cat. No.: *B15591963*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the molecular structure and physicochemical properties of **Pityrogrammin**. Due to the limited availability of direct experimental data, this guide also presents information on the biological activities of structurally similar flavonoids and outlines standard experimental protocols for the characterization of such compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of **Pityrogrammin** and related flavonoid compounds.

Molecular Structure and Identification

Pityrogrammin, systematically named 3,5,7-trihydroxy-8-methoxy-6-methyl-2-phenylchromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone. Its structure comprises a chromen-4-one core substituted with hydroxyl, methoxy, and methyl groups, as well as a phenyl ring.

Table 1: Chemical Identifiers for **Pityrogrammin**

Identifier	Value
Molecular Formula	C17H14O6
SMILES	<chem>CC1=C(C(=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O)OC</chem>
InChI	InChI=1S/C17H14O6/c1-8-11(19)10-13(20)14(21)15(9-6-4-3-5-7-9)23-16(10)17(22-2)12(8)19/h3-7,18-19,21H,1-2H3
InChIKey	YFIWRRATEOOANM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Pityrogrammin** are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. While experimental data is limited, predicted values provide initial insights.

Table 2: Predicted Physicochemical Properties of **Pityrogrammin**

Property	Predicted Value
Molecular Weight	314.29 g/mol
XlogP	3.2
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	3
Topological Polar Surface Area	96.2 Å ²
Monoisotopic Mass	314.079038 g/mol

Biological Activities and Therapeutic Potential (Based on Analogs)

Direct experimental evidence for the biological activities of **Pityrogrammin** is not extensively available in the current literature. However, the activities of structurally similar flavonoids, particularly 3,5,7-trihydroxy-6-methoxyflavone, suggest potential therapeutic applications for **Pityrogrammin**.

Antiproliferative Activity

A study on 3,5,7-trihydroxy-6-methoxyflavone, a close structural analog of **Pityrogrammin**, demonstrated its cytotoxic activity against a panel of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Table 3: Antiproliferative Activity of 3,5,7-trihydroxy-6-methoxyflavone (Structural Analog of **Pityrogrammin**)[1]

Cell Line	Cancer Type	IC50 (μM)
PC3	Prostate	>100
MDA-MB-231	Breast	>100
HT29	Colon	>100
SiHa	Cervix	150
A549	Lung	>100

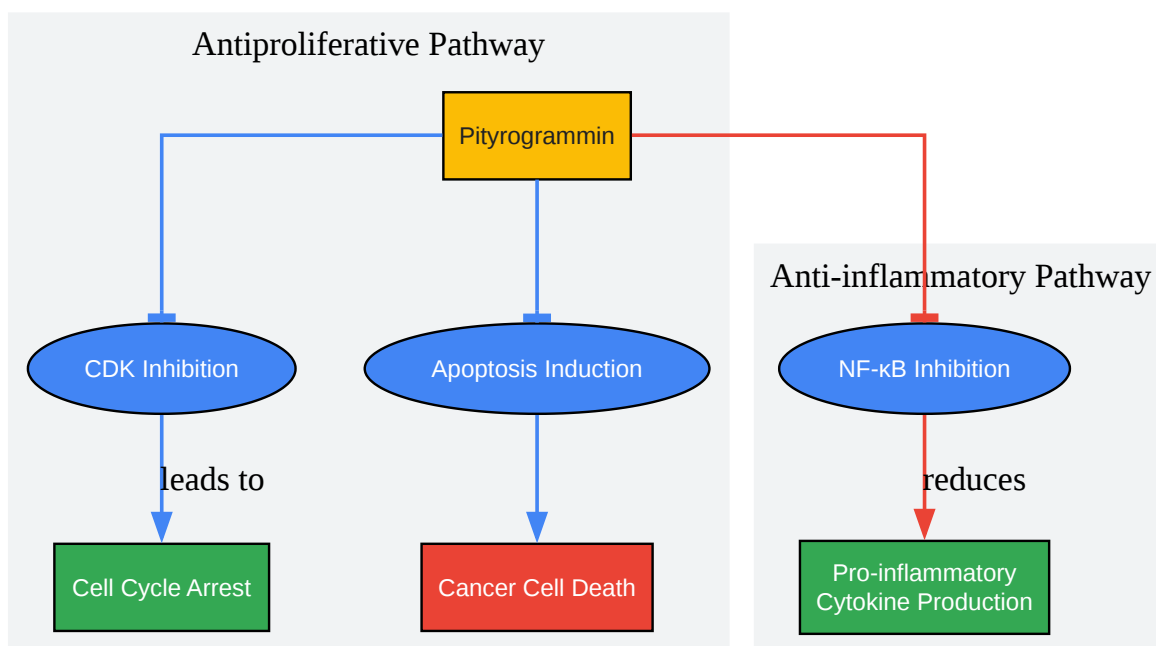
These findings suggest that **Pityrogrammin** may also possess antiproliferative properties, warranting further investigation against various cancer cell types.

Potential Anti-inflammatory and Antioxidant Activities

Flavonoids are a well-established class of compounds known for their antioxidant and anti-inflammatory effects. These properties are generally attributed to their ability to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate the activity of enzymes involved in inflammatory pathways. It is plausible that **Pityrogrammin** exhibits similar activities due to its polyphenolic structure.

Postulated Signaling Pathways

Based on the known mechanisms of action for flavonoids with antiproliferative and anti-inflammatory properties, several signaling pathways can be postulated as potential targets for **Pityrogrammin**.



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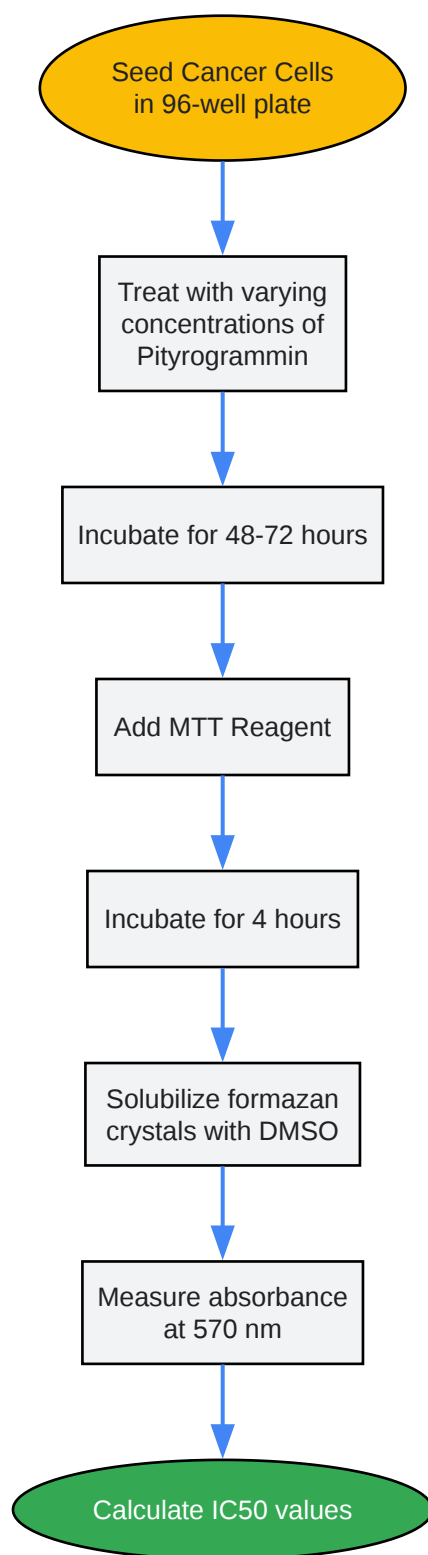
Caption: Postulated signaling pathways for **Pityrogrammin**'s biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activities of **Pityrogrammin**. These are generalized protocols for flavonoids and may require optimization.

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **Pityrogrammin** on cancer cell lines.



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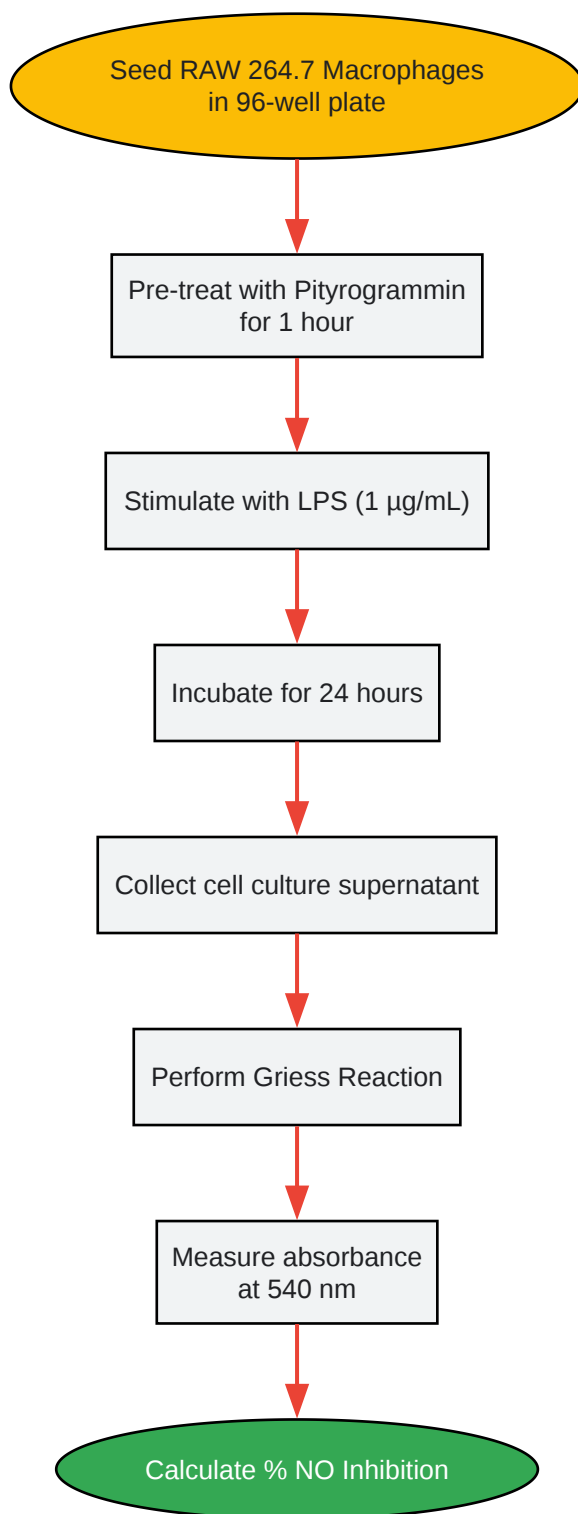
Caption: Workflow for the MTT-based cell viability assay.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **Pityrogrammin** in the appropriate cell culture medium. Replace the existing medium with the **Pityrogrammin**-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity Assessment (Nitric Oxide Assay in Macrophages)

This protocol measures the ability of **Pityrogrammin** to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.



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Caption: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

- **Cell Seeding:** Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere.
- **Pre-treatment:** Pre-treat the cells with various concentrations of **Pityrogrammin** for 1 hour.
- **Stimulation:** Stimulate the cells with lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
- **Incubation:** Incubate the plate for 24 hours.
- **Supernatant Collection:** Collect 100 μL of the cell culture supernatant from each well.
- **Griess Reaction:** Add 100 μL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
- **Absorbance Measurement:** Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
- **Data Analysis:** Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample. Calculate the percentage inhibition of NO production by **Pityrogrammin** compared to the LPS-only control.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol evaluates the free radical scavenging capacity of **Pityrogrammin**.

Methodology:

- **Sample Preparation:** Prepare a stock solution of **Pityrogrammin** in a suitable solvent (e.g., methanol or ethanol).
- **DPPH Solution:** Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

- **Reaction:** In a 96-well plate, add 100 µL of various concentrations of **Pityrogrammin** to 100 µL of the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or trolox).
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm.
- **Data Analysis:** Calculate the percentage of DPPH radical scavenging activity using the formula: $((\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}) * 100$. Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Pityrogrammin is a flavonoid with a well-defined molecular structure. While direct biological data is scarce, evidence from a close structural analog suggests potential antiproliferative activity. Its polyphenolic nature also implies probable anti-inflammatory and antioxidant properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic activities. Further research is warranted to fully elucidate the pharmacological profile of **Pityrogrammin** and its potential as a lead compound in drug discovery.

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References

- 1. researchgate.net [researchgate.net]
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